Cas no 20469-61-8 (1-Methoxy-2,3,5-trimethylbenzene)

1-Methoxy-2,3,5-trimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Methoxy-2,3,5-trimethylbenzene
- 2.3.5-trimethylanisole
- 2,3,5-Trimethylanisole
- 1-Methoxy-2,3,5-trim
- 1-METHOXY-2,3,5-TRIMETHYL-BENZENE
- 1-Methoxy-2,3,5-trimethylbenzol
- 2,3,4,6-TETRA-O-PIVALOYL-D-MANNOPYRANOSYL FLUORIDE
- 2,3,5-trimethylanisol
- 4-methoxy-2,3,6-trimethylbenzene
- Trimethylanisole
- Anisole, 2,3,5-trimethyl
- Benzene, 1-methoxy-2,3,5-trimethyl-
- AWONIZVBKXHWJP-UHFFFAOYSA-N
- PubChem2688
- 2,3,5-Trimethylanizole
- 3-methoxy-1,2,5-trimethylbenzene
- VZ22160
- AS04178
- AS01077
- AB0031036
- ST50824238
- X335
- MFCD00142783
- AKOS015890127
- 2,3,5-Trimethyl anisole
- UNII-O4G1J78BTB
- NS00021831
- FT-0671384
- DTXSID90174441
- J-011517
- DS-16229
- SY057752
- CS-0153350
- SCHEMBL203782
- D70095
- EINECS 243-843-1
- O4G1J78BTB
- FT-0609457
- 20469-61-8
- A4452
- T2456
- DB-045235
-
- MDL: MFCD00142783
- Inchi: 1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3
- InChI Key: AWONIZVBKXHWJP-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C([H])C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 150.10400
- Monoisotopic Mass: 150.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- Tautomer Count: nothing
- XLogP3: 3
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.97
- Boiling Point: 216°C(lit.)
- Flash Point: 80.9 °C
- Refractive Index: 1.518-1.52
- Solubility: Chloroform, Dichloromethane, Tetrahydrofuran
- PSA: 9.23000
- LogP: 2.62040
- Solubility: Not determined
1-Methoxy-2,3,5-trimethylbenzene Security Information
1-Methoxy-2,3,5-trimethylbenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Methoxy-2,3,5-trimethylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M269750-500mg |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 500mg |
$ 69.00 | 2023-09-07 | ||
Apollo Scientific | OR912380-25g |
2,3,5-Trimethylanisole |
20469-61-8 | 99% | 25g |
£59.00 | 2025-02-20 | |
abcr | AB252017-5g |
2,3,5-Trimethylanisole, 97%; . |
20469-61-8 | 97% | 5g |
€106.80 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73520-5g |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 95% | 5g |
¥67.0 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162701-5g |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 97% | 5g |
¥85.90 | 2023-08-31 | |
TRC | M269750-25g |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 25g |
$666.00 | 2023-05-18 | ||
Alichem | A019087930-25g |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 95% | 25g |
$210.12 | 2023-09-02 | |
Alichem | A019087930-100g |
1-Methoxy-2,3,5-trimethylbenzene |
20469-61-8 | 95% | 100g |
$642.72 | 2023-09-02 | |
Apollo Scientific | OR912380-100g |
2,3,5-Trimethylanisole |
20469-61-8 | 99% | 100g |
£224.00 | 2025-02-20 | |
eNovation Chemicals LLC | D517233-1g |
1-Methoxy-2,3,5-triMethylbenzene |
20469-61-8 | 97% | 1g |
$695 | 2024-05-24 |
1-Methoxy-2,3,5-trimethylbenzene Related Literature
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1. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-groupR. Bolton J. Chem. Soc. B 1970 1770
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2. Sulphuryl chloride as an electrophile for aromatic substitutionR. Bolton,P. B. D. de la Mare J. Chem. Soc. B 1967 1044
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3. 728. Organic reactions in aqueous solution at room temperature. Part III. The influence of pH on the self-condensation of diacetyl-acetone: constitution of Collie's naphthalene derivativeJ. R. Bethell,P. Maitland J. Chem. Soc. 1962 3751
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4. Sulphuryl chloride as an electrophile. Part II. Substituted m-di-methoxybenzenesR. Bolton J. Chem. Soc. B 1968 712
Additional information on 1-Methoxy-2,3,5-trimethylbenzene
Comprehensive Overview of 1-Methoxy-2,3,5-trimethylbenzene (CAS No. 20469-61-8)
1-Methoxy-2,3,5-trimethylbenzene, also known by its CAS number 20469-61-8, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a methoxy group and three methyl groups attached to a benzene ring. The chemical formula of 1-Methoxy-2,3,5-trimethylbenzene is C10H14O, and it has a molecular weight of 150.21 g/mol.
The physical properties of 1-Methoxy-2,3,5-trimethylbenzene are noteworthy. It appears as a colorless liquid with a characteristic aromatic odor. The compound has a boiling point of approximately 198°C and a melting point of -47°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. These properties make it suitable for various chemical reactions and processes.
In the realm of synthetic chemistry, 1-Methoxy-2,3,5-trimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is influenced by the presence of the methoxy group and the methyl groups, which can participate in various chemical transformations such as electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. Recent studies have explored the use of this compound in the synthesis of pharmaceuticals and fine chemicals.
1-Methoxy-2,3,5-trimethylbenzene has gained attention in the pharmaceutical industry due to its potential as a building block for drug development. Researchers have investigated its use in the synthesis of analgesics, anti-inflammatory agents, and other therapeutic compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 1-Methoxy-2,3,5-trimethylbenzene in the development of novel analgesics with improved efficacy and reduced side effects.
In addition to its applications in drug synthesis, 1-Methoxy-2,3,5-trimethylbenzene has been studied for its biological activities. Preliminary research suggests that this compound may exhibit antioxidant properties due to its ability to scavenge free radicals. This property could make it useful in formulations designed to protect cells from oxidative stress. Furthermore, studies have explored its potential as an antimicrobial agent against various bacterial strains.
The environmental impact of 1-Methoxy-2,3,5-trimethylbenzene is another area of interest for researchers. While it is not classified as a hazardous substance under current regulations, understanding its behavior in the environment is crucial for ensuring safe handling and disposal practices. Studies have shown that this compound can be biodegraded by certain microorganisms under aerobic conditions. This biodegradability reduces its potential for long-term environmental persistence.
Safety considerations are paramount when working with any chemical compound. While 1-Methoxy-2,3,5-trimethylbenzene is not considered highly toxic or hazardous under normal conditions, proper handling procedures should be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling the compound in laboratory settings.
In conclusion, 1-Methoxy-2,3,5-trimethylbenzene (CAS No. 20469-61-8) is a valuable compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique molecular structure and favorable physical properties make it an attractive choice for various chemical processes and product developments. Ongoing research continues to uncover new potential uses and benefits of this compound, further solidifying its importance in the scientific community.
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